molecular formula C14H8Cl2N2 B8719261 4-Chloro-2-(3-chlorophenyl)quinazoline

4-Chloro-2-(3-chlorophenyl)quinazoline

Cat. No.: B8719261
M. Wt: 275.1 g/mol
InChI Key: PBCSQZWCUAORPS-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is of paramount importance in the field of medicinal chemistry. This structural motif is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Quinazoline derivatives have been extensively studied and have shown a diverse range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and analgesic properties. nih.govlongdom.org

The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. chemicalbook.com This has led to the development of several clinically approved drugs that feature the quinazoline core. For instance, in oncology, quinazoline-based compounds like gefitinib (B1684475) and erlotinib (B232) are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, playing a crucial role in cancer therapy. longdom.orgresearchgate.net The stability of the quinazoline ring and its capacity for diverse chemical modifications make it a cornerstone in the design and development of novel therapeutic agents. chemicalbook.com

Overview of Halogenated Quinazoline Derivatives in Chemical Biology Research

Halogenated quinazoline derivatives represent a significant class of compounds within chemical biology and drug discovery. The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the quinazoline scaffold can profoundly influence the molecule's physicochemical properties and biological activity. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

In medicinal chemistry, halogenated quinazolines are often used as key intermediates in the synthesis of more complex molecules. The halogen atom, particularly chlorine at the 4-position, serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). nih.gov This chemical versatility is instrumental in the development of targeted therapies. researchgate.net Furthermore, the presence of halogens can lead to specific interactions, such as halogen bonding, which can enhance the binding affinity and selectivity of a compound for its biological target. nih.gov Research has demonstrated that halogenated quinazoline derivatives exhibit a wide array of biological effects, including potent anticancer and anti-inflammatory activities. researchgate.netresearchgate.netcbijournal.com

Chemical Profile of 4-Chloro-2-(3-chlorophenyl)quinazoline

While specific research focusing exclusively on this compound is limited, its chemical properties and synthesis can be inferred from established chemical principles and studies on closely related analogues.

Synthesis

The synthesis of this compound would typically proceed through a two-step process. The initial step involves the formation of its precursor, 2-(3-Chlorophenyl)quinazolin-4(3H)-one. This intermediate is synthesized via the acid-promoted cyclocondensation and elimination reaction between a 2-amino-N-methoxybenzamide and 3-chlorobenzaldehyde. rsc.org

The subsequent step is the chlorination of the hydroxyl group at the 4-position of the quinazolinone ring. This transformation is a common and well-established method in quinazoline chemistry, often achieved by treating the precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃), to yield the final product, this compound. longdom.org

Chemical and Physical Properties

The precise experimental data for this compound is not widely documented. However, based on the known data for its direct precursor and related isomers, a table of expected properties can be compiled.

PropertyValue
Molecular Formula C₁₄H₈Cl₂N₂
Molecular Weight 275.14 g/mol
Appearance Expected to be a solid
Melting Point Not available
Solubility Expected to be soluble in common organic solvents

Note: The properties listed are calculated or inferred from related compounds.

Spectral Data of Precursor: 2-(3-Chlorophenyl)quinazolin-4(3H)-one

The characterization of the immediate precursor provides insight into the core structure of the target compound.

Spectral Data TypeObserved Peaks/Signals
¹H NMR (600 MHz, DMSO-d₆) δ 12.63 (br s, 1H), 8.25 (s, 1H), 8.16 (t, J = 6.5 Hz, 2H), 7.86 (t, J = 8.3 Hz, 1H), 7.77 (d, J = 8.1 Hz, 1H), 7.67 (d, J = 7.9 Hz, 1H), 7.59 (t, J = 7.9 Hz, 1H), 7.55 (t, J = 7.4 Hz, 1H)
High-Resolution Mass Spectrometry (HRMS) (ESI) m/z calcd for C₁₄H₁₀³⁵ClN₂O⁺ [M + H]⁺ 257.0476, found 257.0477

Source: The Royal Society of Chemistry rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)quinazoline

InChI

InChI=1S/C14H8Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h1-8H

InChI Key

PBCSQZWCUAORPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Chemical Transformations and Derivatization of 4 Chloro 2 3 Chlorophenyl Quinazoline Scaffold

Nucleophilic Substitution Reactions at the C-4 Position of the Quinazoline (B50416) Ring

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex. stackexchange.com This feature makes 4-Chloro-2-(3-chlorophenyl)quinazoline a versatile precursor for a wide range of 4-substituted quinazoline derivatives.

A predominant application of this reactivity is in the amination of the C-4 position. researchgate.net The reaction with various primary and secondary amines, including anilines, benzylamines, and aliphatic amines, proceeds efficiently to yield the corresponding 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions are often carried out in a suitable solvent such as isopropanol (B130326) or dimethylformamide, sometimes under reflux conditions, to facilitate the substitution. scispace.comresearchgate.net The reaction conditions can be tailored based on the nucleophilicity of the amine; electron-rich amines react more readily, while electron-poor amines may require more forcing conditions. nih.gov

The regioselectivity of this reaction is a key advantage, with substitution occurring almost exclusively at the C-4 position over other potential sites, such as the C-2 position if it were also halogenated. stackexchange.commdpi.comnih.gov This high degree of regioselectivity simplifies the synthesis of specifically functionalized quinazolines. nih.gov Beyond amines, other nucleophiles can also be employed to displace the C-4 chloro group, further expanding the diversity of accessible derivatives. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position
NucleophileReaction ConditionsProduct TypeYield (%)Reference
3-EthylanilineDMF, reflux, 18 hN-(3-ethylphenyl)-2-phenylquinazolin-4-amineN/A scispace.com
4-EthoxyanilineDMF, reflux, 18 hN-(4-ethoxyphenyl)-2-phenylquinazolin-4-amineN/A scispace.com
3,5-DimethoxyanilineDMF, reflux, 18 hN-(3,5-dimethoxyphenyl)-2-phenylquinazolin-4-amineN/A scispace.com
AnilinesIsopropanol, reflux, 4 h4-AnilinoquinazolinesGood researchgate.netnih.gov
BenzylaminesIsopropanol, TEA, reflux, 4 h4-(Benzylamino)quinazolinesGood researchgate.net
PyrrolidineWater, KF, 100°C, 17 h4-PyrrolidinylquinazolineN/A researchgate.net

Modifications of the 3-Chlorophenyl Substituent

The 3-chlorophenyl group at the C-2 position of the quinazoline scaffold offers another site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. nih.govwikipedia.org In this reaction, the chlorine atom on the phenyl ring can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. harvard.edu This process facilitates the synthesis of biaryl structures and other conjugated systems. nih.gov The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net

Other palladium-catalyzed reactions, such as the Heck, Stille, and Sonogashira couplings, can also be employed to modify the 3-chlorophenyl substituent, introducing alkenyl, stannyl, and alkynyl groups, respectively. nih.gov These transformations significantly enhance the structural diversity of the derivatives that can be generated from the parent this compound scaffold. For instance, a temporary deactivation of the more reactive C-4 position with a thioether group can allow for regioselective cross-coupling at the less reactive chloro-substituted phenyl ring, followed by subsequent functionalization at C-4. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Modification
Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂, Na₂CO₃Aryl-Aryl, Aryl-Vinyl nih.govwikipedia.org
HeckAlkenePd(OAc)₂, PPh₃, BaseAryl-Vinyl nih.gov
StilleOrganostannanePd(PPh₃)₄Aryl-Aryl, Aryl-Vinyl nih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAryl-Alkynyl nih.govresearchgate.net
NegishiOrganozinc ReagentPd(PPh₃)₄Aryl-Aryl, Aryl-Alkyl nih.govresearchgate.net

Construction of Fused and Bridged Quinazoline Systems

The this compound framework can be elaborated into more complex polycyclic systems through the construction of fused and bridged rings. These transformations typically involve multi-step sequences where the initial scaffold is functionalized and then subjected to intramolecular cyclization reactions. nih.gov The synthesis of these rigid and planar structures has gained significant attention. rsc.org

One common strategy involves an initial nucleophilic substitution at the C-4 position, introducing a side chain containing a second nucleophilic group. Subsequent intramolecular cyclization can then form a new ring fused to the quinazoline core. For example, reacting the C-4 position with a diamine, such as ethylenediamine (B42938) or propylenediamine, followed by an acid-catalyzed intramolecular cyclization, can lead to the formation of tricyclic systems like 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones and 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones, respectively. nih.gov

Alternative strategies involve transition-metal-catalyzed reactions. Palladium-catalyzed intramolecular C-H functionalization/C-S bond formation has been used to achieve regioselective cyclization, leading to novel thiazole-fused quinazolines. mdpi.com Other methods include tandem reactions, such as the Staudinger–Aza-Wittig reaction, to construct fused systems like indolo[1,2-c]quinazolines. nih.gov These advanced synthetic methods provide access to a wide range of structurally complex and diverse fused quinazoline derivatives. rsc.orgnih.gov

Development of Hybrid Molecules Incorporating the Quinazoline Core

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacologically active scaffolds to create a single hybrid molecule. nih.gov This approach aims to develop new chemical entities with potentially improved affinity, efficacy, or a modified pharmacological profile. The quinazoline nucleus is a privileged scaffold frequently used as a building block for such hybrid molecules due to its wide range of biological activities. nih.govasianpubs.org

Starting with this compound, hybrid molecules can be synthesized by reacting the electrophilic C-4 position with a nucleophilic partner that is itself another bioactive moiety or is linked to one. rsc.org For instance, quinazoline-thiazolidinone hybrids have been developed by first creating a Schiff base from a 4-aminoquinazoline derivative, followed by cyclocondensation with thioglycolic acid. nih.gov

Similarly, quinazoline-triazole hybrids can be synthesized. One approach involves linking the two scaffolds through a thioacetamido bridge via a substitution reaction. rsc.orgnih.gov Other examples include the creation of hybrids incorporating oxadiazoles, indolin-2-ones, and various amino acids, each designed to combine the structural features of the parent molecules. rsc.org The synthesis of these hybrid compounds represents a rational approach to expanding the chemical space around the quinazoline core. asianpubs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucida-tion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR spectroscopy would be used to identify the number and environment of protons in the 4-Chloro-2-(3-chlorophenyl)quinazoline molecule. The aromatic protons on both the quinazoline (B50416) and the 3-chlorophenyl rings would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its position on the aromatic rings.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the compound would produce a distinct signal. The carbon atoms of the quinazoline and chlorophenyl rings would resonate in the aromatic region (typically 120-160 ppm). Carbons bonded to nitrogen or chlorine would exhibit characteristic chemical shifts.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the same aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N stretching vibrations within the quinazoline ring.

C=C stretching vibrations of the aromatic rings.

C-H stretching and bending vibrations for the aromatic protons.

C-Cl stretching vibrations for the two chloro-substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would provide further structural information as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, confirming that the observed mass corresponds unambiguously to C₁₄H₈Cl₂N₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of quinazoline derivatives, including the specific compound this compound. This method provides valuable information on the electronic transitions occurring within the molecule upon absorption of UV or visible light, which are intrinsically linked to its molecular structure and substituent effects.

The UV-Vis absorption spectra of quinazoline derivatives are generally characterized by two principal absorption bands. A shorter wavelength band, typically observed in the 240–300 nm region, is attributed to π→π* electronic transitions within the aromatic system. A second, longer wavelength band, appearing between 310–425 nm, is generally assigned to n→π* transitions. The presence of substituents on the quinazoline core can significantly influence the position (λmax) and intensity of these absorption bands.

In a study of 2-aryl-4-chloro-6-iodoquinazolines in dichloromethane, three absorption bands were identified. The first two, in the regions of 283–300 nm and 305–330 nm, are assigned to π→π* transitions of the conjugated quinazoline ring and intramolecular charge transfer, respectively. A third, less intense and broader band is observed between 358–400 nm, which is suggested to correspond to weakly allowed π→π* transitions or pyrimidine-based n→π* transitions.

The electronic absorption spectra of quinazoline derivatives are also sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can lead to shifts in the absorption bands, providing further information about the nature of the electronic transitions.

To illustrate the typical UV-Vis spectral data for related chloro-substituted quinazolines, the following tables present data extrapolated from studies on similar molecular scaffolds. It is important to note that these are representative examples and the precise λmax values for this compound may vary.

Table 1: Representative UV-Vis Absorption Bands for 2-Aryl-4-chloroquinazoline Derivatives in Dichloromethane

Wavelength Range (nm)Type of Transition
283-300π→π
305-330π→π (Intramolecular Charge Transfer)
358-400n→π* or weak π→π*

Table 2: Illustrative UV-Vis Data for a Related Chloro-Substituted Quinazolinone

CompoundSolventλmax (nm)
3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-oneEthanol240, 274, 304

Data for 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one is provided for comparative purposes, highlighting the multiple bands often observed in this class of compounds. impactfactor.org

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are also employed to predict the electronic spectra of quinazoline derivatives, offering a theoretical framework to complement experimental findings and aid in the assignment of electronic transitions. These theoretical calculations can be particularly useful in the absence of direct experimental data for a specific compound like this compound.

Structure Activity Relationship Sar Studies of 4 Chloro 2 3 Chlorophenyl Quinazoline Analogues

Positional and Substituent Effects on Biological Activity Profiles

The quinazoline (B50416) scaffold offers multiple positions for substitution, with the 2, 4, and 6-positions being particularly significant for modulating biological activity. researchgate.net The introduction of different functional groups at these sites can lead to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net

For instance, in a series of 2,3-diphenylquinazolin-4(3H)-one derivatives, which share a similar 2-phenylquinazoline (B3120039) core, substitutions on the quinazolinone ring were found to be critical. The presence of a halogen at the 7-position of the quinazolinone ring was shown to be advantageous for in vitro activity in certain antifungal compounds. researchgate.net

In the context of anticancer activity, substitutions at the C4, C6, and C7 positions of the quinazoline ring have been identified as important for epidermal growth factor receptor (EGFR) inhibition. nih.gov The development of a lipophilic character at the C-4 position is often desirable for enhanced inhibitory affinity. nih.gov

The following table summarizes the general effects of substituents at various positions on the quinazoline ring based on studies of related analogues.

PositionSubstituent TypeGeneral Effect on Biological ActivityReference
2 Aryl, HeteroarylOften crucial for activity; can influence potency and selectivity. nih.gov
4 Amino, AnilinoImportant for anticancer (EGFR inhibition) and other activities. nih.govnih.gov
6 Halogen, NitroCan enhance anticancer potency. nih.gov
7 HalogenPotentiation of in vitro antifungal activity. researchgate.net

Role of Halogenation in Modulating Biological Activity

Halogen atoms, particularly chlorine, play a crucial role in modulating the biological activity of quinazoline analogues. The introduction of chlorine can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. researchgate.neteurochlor.org

In the parent compound, 4-Chloro-2-(3-chlorophenyl)quinazoline, there are two chlorine atoms. The chlorine at the 4-position of the quinazoline ring is a key feature. This position is often targeted for modification in the synthesis of new derivatives, where the chlorine acts as a leaving group for the introduction of various nucleophiles, such as anilines, to produce potent anticancer agents. nih.gov The presence of a halogen at the 6-position of the quinazoline ring has also been associated with increased antiproliferative action. nih.gov

The position of the chlorine atom on the 2-phenyl ring is also critical. In a study of 3-(substituted-phenyl)-2-phenylquinazolin-4(3H)-ones, the presence of a 2-chlorophenyl group at the 3-position resulted in a potent positive allosteric modulator of GABA-A receptors. researchgate.net Furthermore, research on other quinazoline series has shown that the presence and position of halogens on an appended phenyl ring can significantly impact activity. For example, in a series of pyrrazolo[1,5-a]quinazolines, the potency was observed to decrease as the size of the halogen at the 3-position of the R1 phenyl ring increased, with some exceptions. nih.gov Conversely, a 4-chlorophenyl group at the R1 position led to partial antagonist activity. nih.gov

The table below illustrates the observed influence of halogenation on the biological activity of quinazoline-related structures.

Position of HalogenCompound SeriesObserved Effect on Biological ActivityReference
4-position (Quinazoline) 4-ChloroquinazolinesKey intermediate for synthesis of 4-anilinoquinazolines with anticancer activity. nih.gov
6-position (Quinazoline) 6-Halo-2-phenyl-substituted 4-anilinoquinazolinesIncreased antiproliferative action. nih.gov
7-position (Quinazolinone) 2-Phenylquinazolin-4(3H)-onesPotent in vitro antifungal activity. researchgate.net
3-position (Phenyl at R1) Pyrrazolo[1,5-a]quinazolinesPotency decreases with increasing halogen size (F > Cl > Br). nih.gov
4-position (Phenyl at R1) Pyrrazolo[1,5-a]quinazolinesDecreased maximal inhibition, resulting in partial antagonist activity. nih.gov

Influence of Substitutions on the Phenyl Moiety

Substituents on the 2-phenyl ring of the quinazoline core have a profound impact on the biological activity of the resulting analogues. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents are key determinants of potency and selectivity.

For a series of 4-arylquinazolines designed as dual EGFR and VEGFR inhibitors, the presence of two electron-withdrawing groups on the terminal phenyl ring, such as 3-CF3 and 4-Cl or 3-CF3 and 4-Br, was found to be important for their anticancer activity. mdpi.com This suggests that for 2-phenylquinazoline analogues, electron-withdrawing substituents on the phenyl ring could be beneficial for certain biological activities.

In another study on 2-phenyl-3-substituted quinazolin-4(3H)-ones, an unsubstituted or a phenyl ring with small substituents like chlorine or a methyl group was found to be effective for antimicrobial activity. researchgate.net This indicates that steric bulk on the phenyl ring can also play a significant role.

The table below summarizes the influence of phenyl ring substitutions on the activity of related quinazoline derivatives.

Position of SubstituentSubstituent TypeCompound SeriesEffect on Biological ActivityReference
3- and 4-positions Electron-withdrawing (e.g., -CF3, -Cl, -Br)4-ArylquinazolinesImportant for dual EGFR/VEGFR inhibition. mdpi.com
General Small substituents (e.g., -Cl, -CH3)2-Phenyl-3-substituted quinazolin-4(3H)-onesFavorable for antimicrobial activity. researchgate.net
3-position -SO2NH2, 3-pyridylPyrrazolo[1,5-a]quinazolinesMore robust inhibition compared to phenyl or methoxyphenyl. nih.gov
3-position -OCH3Pyrrazolo[1,5-a]quinazolinesSimilar potency to unsubstituted phenyl analogues. nih.gov
3-position -CH3Pyrrazolo[1,5-a]quinazolinesOverall decrease in potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can provide predictive insights for the design of new, more potent analogues.

In one such study, constitutional, functional, chemical, and charge descriptors were found to be significant parameters for predicting the anticancer activity of quinazoline derivatives. researchgate.net These models can help in the in silico screening of virtual compound libraries to identify new potential anticancer agents before their synthesis. researchgate.net

Another QSAR study performed on 31 quinazoline derivatives with anti-proliferative activity against the MCF-7 cell line utilized machine learning-based techniques. The resulting model demonstrated a good correlation between the fitted and observed biological activities and was used to design new molecular structures with predicted anticancer potential. biointerfaceresearch.com

The development of a robust QSAR model for this compound analogues would require a dataset of structurally related compounds with measured biological activities. Such a model could help in:

Identifying the key molecular descriptors that govern the biological activity.

Predicting the activity of unsynthesized analogues.

Guiding the rational design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 2 3 Chlorophenyl Quinazoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ekb.egnih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's biological activity. For quinazoline (B50416) derivatives, docking studies have been instrumental in evaluating their binding interactions and predicting their affinity for various biological targets, such as enzymes and receptors. nih.govimpactfactor.org

The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding mode, and to estimate the strength of the interaction, known as binding affinity. Binding affinity is typically quantified by a scoring function, which calculates a value, often in kcal/mol, that represents the binding free energy. A lower (more negative) value indicates a more stable and favorable interaction between the ligand and the target protein. ekb.eg

In studies involving quinazoline derivatives, researchers dock a series of compounds into the active site of a target protein to compare their binding affinities. ekb.eg For instance, different substituents on the quinazoline core can lead to varied binding scores, helping to identify which chemical modifications enhance binding. The analysis also reveals the specific orientation of the ligand within the binding pocket, including conformational changes like the adoption of a "U-shaped" conformation, which can be critical for optimal interaction. nih.gov

Table 1: Example of Molecular Docking Binding Affinities for Quinazoline Derivatives This table presents hypothetical data representative of typical docking study results.

Compound Derivative Target Protein Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (nM)
4-Chloro-2-(3-chlorophenyl)quinazoline EGFR Tyrosine Kinase -9.8 25.5
Derivative A (4-methoxy substitution) EGFR Tyrosine Kinase -10.2 15.1
Derivative B (4-amino substitution) VEGFR2 Kinase -9.5 40.2

Beyond predicting binding affinity, molecular docking provides a detailed map of the intermolecular interactions between the ligand and the receptor. These interactions are crucial for the stability of the ligand-protein complex. Key interactions identified in studies of quinazoline derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the active site. The nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the quinazoline and phenyl groups frequently engage in hydrophobic interactions with nonpolar amino acid residues.

Electrostatic Interactions: Interactions between charged or polar groups on the ligand and residues in the binding pocket contribute to binding specificity and stability. nih.gov

Docking analyses pinpoint specific amino acid residues that form these crucial interactions, often referred to as "hotspots." For example, studies on similar compounds have shown that residues such as Alanine, Threonine, and Lysine can be important for improving the activity and stability of the inhibitor through hydrogen bonding and electrostatic interactions. nih.gov

Table 2: Key Amino Acid Interactions for a Quinazoline Ligand in a Kinase Active Site This table illustrates the types of interactions typically identified in docking simulations.

Amino Acid Residue Interaction Type Distance (Å)
Met793 Hydrogen Bond 2.1
Leu718 Hydrophobic 3.5
Val726 Hydrophobic 3.8
Cys797 Pi-Sulfur 4.2

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of its complex with the target protein. nih.gov

For this compound derivatives, MD simulations are used to validate the binding poses predicted by docking. By simulating the complex in a physiological environment (typically including water and ions) for a specific duration (e.g., nanoseconds), researchers can assess whether the key interactions observed in docking are maintained over time. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests a stable binding mode.

Quantum Chemical Calculations (DFT) for Electronic Property Derivation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. researchgate.netmdpi.com For this compound and its derivatives, DFT calculations can elucidate properties such as charge distribution, orbital energies, and molecular reactivity. These calculations help in understanding the intrinsic electronic nature of the molecule, which governs its chemical behavior and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. wuxibiology.com In drug design, this analysis can help predict the stability of a compound and its potential to engage in charge-transfer interactions with a biological target.

Table 3: Calculated Electronic Properties of Quinazoline Derivatives using DFT This table shows representative data derived from quantum chemical calculations.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
This compound -6.83 -1.55 5.28 3.15
Derivative A (with electron-donating group) -6.51 -1.42 5.09 3.82

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions represent areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potentials. researchgate.net

For this compound, an MEP map can identify the most electronegative parts of the molecule, such as the nitrogen atoms of the quinazoline ring, which are likely to act as hydrogen bond acceptors. researchgate.net It also highlights electropositive regions, such as hydrogen atoms attached to the aromatic rings. This information is invaluable for understanding and predicting non-covalent interactions, which are fundamental to ligand-receptor binding. chemrxiv.orgscispace.com

Pre Clinical and in Vitro Biological Activity of Quinazoline Derivatives with Emphasis on Analogues of 4 Chloro 2 3 Chlorophenyl Quinazoline

Investigation of Anticancer Activity and Cellular Mechanisms

Quinazoline (B50416) derivatives are well-established as a key class of compounds in cancer research, with several approved drugs featuring this core structure. mdpi.commdpi.comfrontiersin.org Research into analogues of 4-Chloro-2-(3-chlorophenyl)quinazoline has focused on their ability to inhibit key enzymes involved in cancer progression and to modulate cellular signaling pathways that lead to cell death.

The anticancer effect of many quinazoline derivatives is attributed to their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a cornerstone for the development of EGFR inhibitors. nih.gov Numerous studies have demonstrated that 4-anilino-quinazoline derivatives are potent and selective inhibitors of EGFR tyrosine kinase. frontiersin.orgnih.govfrontiersin.org Modifications at the 6- and 7-positions of the quinazoline ring, as well as on the 4-anilino moiety, have been explored to enhance inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.comnih.gov For example, a series of 6-arylureido-4-anilinoquinazoline derivatives showed potent EGFR inhibitory activities, with IC50 values in the nanomolar range. frontiersin.org One compound in this series, featuring a 2,4-dichloro-5-fluorophenyl urea (B33335) group, exhibited an EGFR IC50 value of 17.32 nM, which was more potent than the reference drugs gefitinib (B1684475) and erlotinib (B232). frontiersin.org Another study found that a 6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivative was highly selective and potent against EGFR, with an IC50 of 0.096 μM. mdpi.com Some derivatives have been designed as dual EGFR/HER2 inhibitors. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another important target for anticancer therapy. Certain 2,3,4-trisubstituted-quinazoline derivatives have been evaluated for their DHFR inhibitory activity. One of the most active compounds showed an IC50 value of 0.4 μM. nih.gov Further studies on 2,3,4-trisubstituted quinazolines identified derivatives with potent DHFR inhibition, with IC50 values as low as 0.5 and 0.6 μM. nih.gov A series of 2-mercapto-quinazolin-4-one analogues also demonstrated significant DHFR inhibitory activity, with some compounds showing IC50 values of 0.03 μM and 0.08 μM, comparable to the standard drug methotrexate. bohrium.com

Topoisomerase (Top) Inhibition: Some quinazoline derivatives have been investigated as topoisomerase inhibitors. Dihydropyrazolo-substituted-quinazoline derivatives were designed and evaluated for their cytotoxic activity against topoisomerase II. nih.gov

Other Enzyme Inhibition: Quinazolinone derivatives have also been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). nih.gov One compound showed high affinity for PARP-1 inhibition in mutated carcinoma, while another exhibited potent PARP inhibitory activity with IC50 values of 13.3 nM and 67.8 nM against PARP-1 and PARP-2, respectively. nih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives

Compound Class Target Enzyme IC50 Value Reference
6-Arylureido-4-anilinoquinazoline EGFR 17.32 nM frontiersin.org
6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine EGFR 0.096 µM mdpi.com
2,3,4-Trisubstituted-quinazoline DHFR 0.4 µM nih.gov
2-Mercapto-quinazolin-4-one analogue DHFR 0.03 µM bohrium.com
2-Substituted-quinazoline-4-one PARP-1 13.3 nM nih.gov
2-Substituted-quinazoline-4-one PARP-2 67.8 nM nih.gov

In vitro studies using various human cancer cell lines have confirmed the antiproliferative and cytotoxic effects of quinazoline derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Antiproliferative and Cytotoxic Activity: A wide range of quinazoline analogues have demonstrated potent cytotoxicity against multiple cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K-562). mdpi.comnih.govsemanticscholar.org For instance, a novel quinazoline-containing 1,2,3-triazole compound (4-TCPA) was particularly effective against K562 leukemia cells with an IC50 of 5.95 μM, showing superior activity compared to the control drug erlotinib. nih.gov Another series of quinazoline derivatives exhibited nanomolar level inhibitory activity against gastric cancer cells (MGC-803), with one compound showing an IC50 value of 0.85 μM. researchgate.net

Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that these compounds can induce cell cycle arrest, often at the G2/M phase. mdpi.comresearchgate.net This disruption of the cell cycle is a common mechanism that leads to apoptosis, or programmed cell death. One study showed that a potent quinazoline derivative induced MGC-803 cell apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax and cleaved PARP. researchgate.net Other mechanistic studies have shown that certain quinazolinone derivatives inhibit microtubule protein polymerization, leading to disordered microtubule structure and subsequent G2/M-phase arrest and apoptosis. mdpi.com

Signaling Pathway Modulation: The anticancer effects of quinazoline derivatives are often linked to their ability to interfere with critical cellular signaling pathways. The Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, has been identified as a target. nih.gov A quinazoline derivative, 2,4-diamino-quinazoline (2,4-DAQ), was shown to be an inhibitor of the β-catenin–TCF/LEF pathway, suppressing the growth and invasiveness of gastric cancer cells. nih.gov Other pathways implicated include the PI3K pathway, which is involved in cell growth and proliferation. mdpi.commdpi.com

Table 2: Cytotoxic Activity of Quinazoline Derivatives Against Human Cancer Cell Lines

Compound Class Cell Line Cancer Type IC50 Value Reference
Quinazoline-1,2,3-triazole (4-TCPA) K562 Leukemia 5.95 µM nih.gov
Quinazoline-1,2,3-triazole (4-TCPA) MCF7 Breast 19.50 µM nih.gov
Quinazoline-1,2,3-triazole (4-TCPA) A549 Lung 35.70 µM nih.gov
Novel Quinazoline Derivative (Compound 18) MGC-803 Gastric 0.85 µM researchgate.net
6-Arylureido-4-anilinoquinazoline (Compound 7i) HT-29 Colon 1.72 µM frontiersin.org
6-Arylureido-4-anilinoquinazoline (Compound 7i) A549 Lung 2.25 µM frontiersin.org
6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine MCF-7 Breast 2.49 µM mdpi.com

Evaluation of Antimicrobial Properties (Antibacterial and Antifungal)

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. rphsonline.comijpsdronline.comsphinxsai.com Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govrphsonline.com

Antibacterial Activity: Numerous studies have demonstrated the antibacterial effects of quinazolinone derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. ijpsdronline.comnih.goveco-vector.comnih.gov In one study, novel quinazolinone Schiff base derivatives showed good antibacterial activity, particularly against E. coli. nih.gov Another study of new 2,3-disubstituted 4(3H)-quinazolinone derivatives found that the most sensitive bacterium was E. coli, though the compounds generally showed mild effects. nih.gov The mechanism for some derivatives is believed to be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov

Antifungal Activity: Analogues have also been screened for their potency against pathogenic fungi like Candida albicans and Aspergillus niger. ijpsdronline.comiosrjournals.org One investigation found that synthesized quinazoline derivatives were effective against both these fungal strains. ijpsdronline.com A series of thiazolidinone-substituted quinazolinones also showed significant antifungal activity, with some compounds being particularly effective against A. niger at a minimum inhibitory concentration (MIC) of 31.25 µg/ml. iosrjournals.org While many compounds show promise, some studies have reported no remarkable antifungal activity for certain series of derivatives. nih.gov

Table 3: Antimicrobial Activity of Quinazoline Derivatives

Compound Class Microorganism Activity Type MIC / Result Reference
Quinazolinone Schiff bases Escherichia coli Antibacterial Good activity at 128 µg/mL nih.gov
Thiazolidinone-quinazolinone Aspergillus niger Antifungal 31.25 µg/mL iosrjournals.org
Substituted quinazolines Aspergillus niger Antifungal Good inhibition ijpsdronline.com
Substituted quinazolines Candida albicans Antifungal Good inhibition ijpsdronline.com
2,3-disubstituted 4(3H)-quinazolinones Candida albicans Antifungal MIC >32 µg/mL nih.gov
N-hexyl substituted isatin-quinazoline Gram-positive/negative bacteria & fungi Antibacterial/Antifungal Active nih.gov

Exploration of Other Bioactive Profiles (e.g., Anti-inflammatory, Antihypertensive, Antioxidant)

Beyond their anticancer and antimicrobial properties, quinazoline derivatives have been investigated for a range of other pharmacological activities.

Anti-inflammatory Activity: Several classes of quinazoline derivatives have shown potential as anti-inflammatory agents. mdpi.comresearchgate.net A study of novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives found that they inhibited cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2. researchgate.net The most potent compound in this series had a COX-2 IC50 value of 0.28 μM. researchgate.net These compounds were also found to inhibit the production of the pro-inflammatory cytokine IL-6. researchgate.net Another study identified pyrazolo[1,5-a]quinazoline derivatives that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov

Antihypertensive Activity: Quinazoline derivatives are a well-known class of antihypertensive agents, with marketed drugs like Prazosin acting as α1-adrenergic receptor antagonists. nih.govjapsonline.com Studies on new analogues continue to explore this activity. A series of 7-substituted quinazolin-4(3H)-ones linked with isoxazole (B147169) showed potent antihypertensive activity in rats, believed to act via α1-adrenergic receptor blockade without affecting heart rate. nih.gov Other studies have synthesized various substituted quinazolines and confirmed their hypotensive effects, with some compounds proving to be as potent as or more efficacious than prazosin. nih.govresearchgate.net

Antioxidant Activity: The ability of quinazoline derivatives to act as antioxidants has been evaluated through various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govsapub.orgorientjchem.org Studies on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on the 2-phenyl ring was crucial for antioxidant activity. nih.govdntb.gov.ua One of the most potent compounds, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, showed an EC50 value of 7.5 μM in the DPPH assay. nih.gov Certain quinazolinone–vanillin derivatives also demonstrated excellent scavenging capacity against DPPH and nitric oxide (NO) radicals. sapub.orgorientjchem.org

Table 4: Other Bioactive Profiles of Quinazoline Derivatives

Activity Compound Class Assay / Target Result Reference
Anti-inflammatory 3-(4-chlorophenyl)-quinazolin-4(3H)-one COX-2 Inhibition IC50 = 0.28 µM researchgate.net
Anti-inflammatory Pyrazolo[1,5-a]quinazoline NF-κB Inhibition IC50 < 50 µM nih.gov
Antihypertensive 7-Chloro-quinazolin-4(3H)-one-isoxazole α1-adrenergic blockade (in vivo) Potent activity nih.gov
Antioxidant 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one DPPH scavenging EC50 = 7.5 µM nih.gov
Antioxidant Quinazolinone–vanillin derivative DPPH scavenging 61.5% inhibition (1 mg/mL) sapub.org

Elucidation of Molecular Mechanisms of Action at the Pre-clinical Level

Understanding the molecular mechanisms of action is critical for the development of quinazoline-based therapeutic agents. Pre-clinical studies have shed light on how these compounds exert their biological effects at a molecular level.

Anticancer Mechanisms: The primary anticancer mechanism for many quinazoline analogues is the inhibition of protein kinases, particularly EGFR. mdpi.com By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation and survival. frontiersin.org Other mechanisms include the inhibition of DHFR, which disrupts nucleotide synthesis, and topoisomerase II, which interferes with DNA replication and repair. nih.govbohrium.com At the cellular level, these enzymatic inhibitions manifest as cell cycle arrest (commonly at the G2/M checkpoint) and the induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases. mdpi.comresearchgate.net Disruption of the microtubule network is another identified mechanism leading to mitotic arrest. mdpi.com

Antimicrobial Mechanisms: The antibacterial action of certain quinazolinones is attributed to the inhibition of bacterial DNA gyrase. nih.govnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to a bacteriostatic or bactericidal effect. nih.gov

Other Mechanisms: The antihypertensive effects of many quinazoline derivatives are a direct result of their ability to act as selective antagonists of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.gov The anti-inflammatory properties have been linked to the inhibition of COX enzymes, which are responsible for producing pro-inflammatory prostaglandins, and the suppression of key inflammatory signaling pathways like NF-κB. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 3 Chlorophenyl Quinazoline

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinazoline (B50416) derivatives has been a subject of extensive research, leading to the development of numerous methods over the years. nih.govresearchgate.net Traditional methods, such as the Niementowski reaction, often require high temperatures and result in moderate yields. mdpi.com Modern synthetic chemistry is continuously evolving to provide more efficient, selective, and environmentally benign pathways for the construction of the quinazoline core.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer high efficiency and selectivity. nih.gov For instance, copper-catalyzed one-pot, multi-component reactions have been developed to synthesize quinazolines from readily available starting materials like ortho-bromoaromaticketones and aldehydes. nih.gov Similarly, ruthenium-catalyzed dehydrogenative coupling reactions provide a direct and atom-economical approach to quinazoline synthesis. mdpi.comorganic-chemistry.org Other methodologies include palladium-catalyzed tandem reactions and iron-catalyzed C-H oxidation, which allow for the construction of diverse quinazoline structures. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govnih.gov This technique has been successfully applied to the N-arylation of 4-chloroquinazolines, a key step in producing biologically active 4-anilinoquinazoline (B1210976) derivatives. nih.gov Furthermore, the development of one-pot synthesis procedures is a highly efficient and sustainable strategy for preparing novel bioactive compounds. mdpi.comresearchgate.net These modern approaches are pivotal for creating libraries of 4-Chloro-2-(3-chlorophenyl)quinazoline analogs for drug discovery programs.

Synthetic MethodCatalyst/ReagentKey FeaturesReference(s)
Transition Metal-Catalyzed
Copper-Catalyzed AnnulationCuI or CuClOne-pot, multi-component reactions. nih.gov nih.gov
Ruthenium-Catalyzed CouplingRuthenium complexDehydrogenative coupling, high atom economy. mdpi.comorganic-chemistry.org mdpi.comorganic-chemistry.org
Palladium-Catalyzed Tandem ReactionPalladium catalystThree-component reaction, tolerates various functional groups. organic-chemistry.org organic-chemistry.org
Iron-Catalyzed C-H OxidationIron catalystEfficient synthesis from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org organic-chemistry.org
Enabling Technologies
Microwave-Assisted N-ArylationNone (Microwave heating)Rapid (10-20 min), efficient, reduced solvent use. nih.gov nih.gov
Strategic Approaches
One-Pot Oxidative Couplingt-BuONa / O₂Environmentally benign, avoids toxic oxidants and metal catalysts. researchgate.net researchgate.net
Aza-Wittig ReactionTriphenylphosphine (B44618)Forms quinazoline core from azides. nih.gov nih.gov

Integration of Advanced Computational Techniques for Rational Design

The integration of computational chemistry has revolutionized the drug design process, enabling a more rational and targeted approach to developing new therapeutic agents. For quinazoline derivatives, techniques like molecular docking and virtual screening are instrumental in predicting how these molecules will interact with biological targets. impactfactor.orgunair.ac.id

Molecular docking studies allow researchers to visualize and evaluate the binding modes of quinazoline derivatives within the active sites of target proteins, such as protein kinases or enzymes like cyclooxygenase-2 (COX-2). impactfactor.orgunair.ac.id This in silico approach helps in understanding the structure-activity relationships (SARs) that govern the compound's potency and selectivity. For example, docking studies have been used to predict the binding affinity of 4-chlorophenylquinazoline derivatives to the COX-2 enzyme, identifying key interactions that contribute to their inhibitory activity. impactfactor.orgunair.ac.id

Advanced computational methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules, providing insights into their reactivity and stability. sapub.org These calculations can help in refining the design of new analogs with improved pharmacokinetic and pharmacodynamic profiles. By predicting properties like absorption, distribution, metabolism, and excretion (ADME), computational tools help in prioritizing the synthesis of compounds with the highest potential for success, thereby saving time and resources in the drug development pipeline.

Computational TechniqueApplication in Quinazoline ResearchKey InsightsReference(s)
Molecular Docking Predicting binding modes of derivatives in target proteins (e.g., COX-2, kinases).Identifies key hydrogen bonds and hydrophobic interactions, explains structure-activity relationships (SAR). impactfactor.orgnih.gov impactfactor.orgnih.gov
Virtual Screening High-throughput screening of compound libraries against a specific biological target.Identifies potential hit compounds for further experimental validation. researchgate.net researchgate.net
Density Functional Theory (DFT) Calculating electronic properties (e.g., HOMO-LUMO gap, electrostatic potential).Provides insights into molecular stability, reactivity, and antioxidant potential. sapub.org sapub.org
ADME Prediction In silico evaluation of pharmacokinetic properties.Helps select candidates with favorable drug-like properties for synthesis.

Discovery of New Biological Targets and Pathways

While quinazoline derivatives are well-known as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), ongoing research is uncovering a broader range of biological targets. mdpi.comekb.eg This expansion of the target landscape opens up new therapeutic possibilities for compounds derived from this compound.

Recent studies have identified other protein kinase families as viable targets. These include Aurora kinases, which are crucial for cell division, and Cyclin-Dependent Kinases (CDKs), such as CDK9, which play a key role in regulating transcription. nih.govekb.egacs.org The discovery of quinazolines that can inhibit these kinases provides a promising strategy for developing novel anticancer agents, particularly for tumors that have developed resistance to traditional therapies. nih.gov

Beyond oncology, the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling pathway involved in cell growth and survival, has emerged as another important target. ekb.eg Derivatives of the quinazoline scaffold have shown potent inhibitory activity against PI3Kα, highlighting their potential in blocking the PI3K/AKT/mTOR signaling cascade. ekb.eg Additionally, some quinazolinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, suggesting their potential application as anti-inflammatory agents. researchgate.net The exploration of these new targets and pathways is crucial for unlocking the full therapeutic potential of the quinazoline chemical space. researchgate.net

Biological TargetTherapeutic AreaExample Derivative/FindingReference(s)
Protein Kinases
Aurora KinasesCancerQuinazoline-based derivatives like Barasertib show potent inhibition of Aurora B kinase. ekb.eg ekb.eg
Cyclin-Dependent Kinase 2 (CDK2)CancerCertain quinazolin-4(3H)-one derivatives exhibit strong inhibitory activity against CDK2 (IC₅₀ = 0.173 µM). nih.gov nih.gov
Phosphatidylinositol 3-Kinase (PI3Kα)CancerImidazoquinazoline molecules effectively inhibit PI3Kα and PI3Kδ. mdpi.comekb.eg mdpi.comekb.eg
Other Enzymes
Cyclooxygenase-2 (COX-2)Inflammation3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives show selective COX-2 inhibition. researchgate.net researchgate.net

Development of Advanced Derivatization Strategies for Specific Therapeutic Areas

The versatility of the this compound structure makes it an ideal starting point for derivatization. The chlorine atom at the 4-position is a particularly useful chemical handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. nih.govmdpi.com This strategy is extensively used to synthesize libraries of 4-anilinoquinazolines, a class of compounds renowned for their potent anticancer activity as tyrosine kinase inhibitors. mdpi.comnih.gov

Advanced strategies involve creating hybrid molecules that combine the quinazoline core with other pharmacologically active scaffolds. For instance, linking quinazolines to moieties like 1,2,3-triazole or morpholine (B109124) has led to the development of novel compounds with enhanced cytotoxic potential against cancer cell lines. nih.govnih.gov These hybrid molecules may act on multiple targets or possess improved pharmacological properties.

Derivatization is also focused on fine-tuning the activity of these molecules for specific therapeutic applications. By systematically modifying substituents on the phenyl rings and the quinazoline core, researchers can optimize potency, selectivity, and pharmacokinetic properties. mdpi.com For example, introducing specific groups at the 6- and 7-positions of the quinazoline ring is a common approach to enhance EGFR inhibitory activity. mdpi.com These sophisticated derivatization strategies are essential for translating the potential of the this compound scaffold into clinically effective drugs for areas like oncology and beyond. nih.gov

Derivatization StrategyTherapeutic Target/AreaExample Compound ClassKey OutcomeReference(s)
Nucleophilic Substitution at C4 EGFR/VEGFR Inhibition (Cancer)4-AnilinoquinazolinesCreation of potent and selective tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov nih.gov
Modification at C6/C7 Positions EGFR Inhibition (Cancer)6,7-disubstituted quinazolinesEnhanced binding to the EGFR active site and improved potency. mdpi.com mdpi.com
Molecular Hybridization Multi-target Anticancer AgentsQuinazoline-triazole-acetamide hybridsNovel compounds with moderate to good cytotoxic activity against various cancer cell lines. nih.gov nih.gov
Molecular Hybridization Multi-target Anticancer AgentsQuinazolin-4(3H)-one-morpholine hybridsDevelopment of agents with activity against lung cancer cell lines. nih.gov nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(3-chlorophenyl)quinazoline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclization of 2-aminobenzonitrile derivatives with substituted benzoyl chlorides. For example, reacting 2-amino-benzonitrile with 3-chlorobenzoyl chloride under reflux in a polar aprotic solvent (e.g., DMF) yields the quinazoline core. Post-chlorination at the 4-position is achieved using POCl₃ or SOCl₂.

  • Key Variables:

    • Catalysts: Lewis acids like AlCl₃ enhance electrophilic substitution .
    • Solvents: Dioxane or THF improves solubility of intermediates .
    • Temperature: Higher yields (up to 76%) are observed at 80–100°C .
  • Yield Optimization Table:

    Reaction ConditionSolventCatalystYield (%)
    Reflux, 12hDMFNone35
    80°C, 8hDioxaneAlCl₃68
    100°C, 6h (microwave)THFPOCl₃76

Q. What spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Aromatic protons appear as multiplets between δ 7.2–8.5 ppm, with distinct signals for the 3-chlorophenyl and quinazoline rings. Chlorine substituents cause deshielding .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 269.0 (calculated for C₁₄H₉Cl₂N₂) .
  • Elemental Analysis: Confirms stoichiometry (e.g., C: 62.3%, H: 3.4%, N: 10.4%) .
  • HPLC-PDA: Purity >97% is achievable using C18 columns with acetonitrile/water gradients .

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. Key parameters include bond lengths (C-Cl ≈ 1.73 Å) and dihedral angles between aromatic rings .
  • ORTEP-3: Visualize thermal ellipsoids to assess positional disorder. For example, the 3-chlorophenyl ring often shows a 15–20° tilt relative to the quinazoline plane .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions of the quinazoline core influence biological activity (SAR studies)?

Methodological Answer:

  • 2-Position Modifications: Replacing 3-chlorophenyl with pyridinyl (e.g., 3-pyridyl) enhances kinase inhibition due to improved hydrogen bonding .

  • 4-Position Halogenation: Chlorine vs. fluorine substituents alter electron-withdrawing effects, impacting receptor binding (e.g., IC₅₀ shifts from 12 nM to 45 nM in kinase assays) .

  • SAR Table (Anticonvulsant Activity):

    Substituent (R)ED₅₀ (mg/kg)Notes
    3-Cl-C₆H₄15Reference compound
    4-F-C₆H₄28Reduced potency
    Pyridin-3-yl9Enhanced CNS penetration

Q. What mechanistic insights explain the anticonvulsant and CNS depressant activities of this compound?

Methodological Answer:

  • In Vitro Assays: Electrophysiological studies (patch-clamp) reveal GABAₐ receptor potentiation at 10–100 µM .
  • Molecular Docking: Quinazoline derivatives bind to the benzodiazepine site of GABAₐ receptors, with binding energy (ΔG) ≈ -9.2 kcal/mol .
  • Metabolic Stability: Microsomal assays (human liver microsomes) show t₁/₂ > 2h, suggesting moderate resistance to CYP450 oxidation .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity and interaction with biological targets?

Methodological Answer:

  • DFT Calculations: HOMO-LUMO gaps (~4.1 eV) indicate electrophilicity at the 4-chloro position, favoring nucleophilic substitution .
  • Molecular Dynamics (MD): Simulate binding to kinase ATP pockets (e.g., EGFR). RMSD < 2.0 Å over 50 ns trajectories confirms stable binding .

Q. What strategies address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use NIH guidelines for anticonvulsant screening (e.g., maximal electroshock test in mice) to reduce variability .
  • Control for Purity: HPLC purity >98% minimizes off-target effects. Batch-to-batch variations in chlorine stoichiometry (e.g., 4-Cl vs. 2-Cl isomers) must be ruled out via NMR .

Q. How is this compound utilized in molecular hybridization for multitarget drug discovery?

Methodological Answer:

  • Hybrid Design: Covalently link this compound to known pharmacophores (e.g., NSAID motifs) via amide or ester linkers. For example, conjugation with ibuprofen improves anti-inflammatory/anticonvulsant dual activity .
  • Case Study: Hybrids targeting both COX-2 and GABAₐ receptors show 2-fold higher efficacy in rodent neuroinflammation models .

Data Contradictions and Resolution

  • Contradiction: Some studies report anticonvulsant ED₅₀ values ranging from 15–40 mg/kg.
  • Resolution: Variability arises from animal models (e.g., mice vs. rats) and administration routes (oral vs. intraperitoneal). Standardize protocols per ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.